molecular formula C11H14O3 B13474389 1-(5-Methylfuran-2-yl)hexane-1,3-dione

1-(5-Methylfuran-2-yl)hexane-1,3-dione

Cat. No.: B13474389
M. Wt: 194.23 g/mol
InChI Key: JLXBFBUZVXYMPX-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)hexane-1,3-dione is an organic compound with the molecular formula C11H14O3 It is a derivative of furan, a heterocyclic organic compound, and contains a hexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylfuran-2-yl)hexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 1,6-dioxo-2,4-dienes in the presence of catalytic amounts of p-toluenesulfonic acid in dichloromethane . Another method involves the reaction of 6-chloro-5-methoxy-1-phenylhexane-1,3-dione with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Methylfuran-2-yl)hexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar chemical properties.

    5-Methylfuran-2-carboxaldehyde: Another furan derivative with a different functional group.

    1,2-bis(5-methylfuran-2-yl)ethane-1,2-dione: A compound with two furan rings and similar reactivity.

Uniqueness

1-(5-Methylfuran-2-yl)hexane-1,3-dione is unique due to its specific structure, which combines a furan ring with a hexane-1,3-dione moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)hexane-1,3-dione

InChI

InChI=1S/C11H14O3/c1-3-4-9(12)7-10(13)11-6-5-8(2)14-11/h5-6H,3-4,7H2,1-2H3

InChI Key

JLXBFBUZVXYMPX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=C(O1)C

Origin of Product

United States

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